Fortical

Beschreibung

Eigenschaften

IUPAC Name |

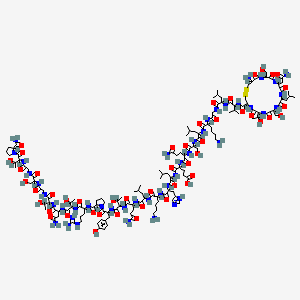

(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19S,22R)-22-amino-16-(2-amino-2-oxoethyl)-7-[(1R)-1-hydroxyethyl]-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C145H240N44O48S2/c1-65(2)45-86(175-139(232)110(70(11)12)183-136(229)99-63-239-238-62-79(148)117(210)178-96(59-191)134(227)174-92(52-104(151)202)131(224)172-90(49-69(9)10)129(222)180-98(61-193)135(228)187-114(74(16)197)142(235)181-99)118(211)158-55-106(204)162-80(25-18-20-40-146)120(213)169-89(48-68(7)8)128(221)179-97(60-192)133(226)167-83(34-37-102(149)200)122(215)165-85(36-39-109(207)208)123(216)171-88(47-67(5)6)127(220)173-91(51-77-54-156-64-161-77)130(223)164-81(26-19-21-41-147)121(214)170-87(46-66(3)4)126(219)166-84(35-38-103(150)201)125(218)186-113(73(15)196)141(234)177-94(50-76-30-32-78(199)33-31-76)143(236)189-44-24-29-101(189)137(230)168-82(27-22-42-157-145(154)155)124(217)185-112(72(14)195)140(233)176-93(53-105(152)203)132(225)184-111(71(13)194)138(231)160-56-107(205)163-95(58-190)119(212)159-57-108(206)182-115(75(17)198)144(237)188-43-23-28-100(188)116(153)209/h30-33,54,64-75,79-101,110-115,190-199H,18-29,34-53,55-63,146-148H2,1-17H3,(H2,149,200)(H2,150,201)(H2,151,202)(H2,152,203)(H2,153,209)(H,156,161)(H,158,211)(H,159,212)(H,160,231)(H,162,204)(H,163,205)(H,164,223)(H,165,215)(H,166,219)(H,167,226)(H,168,230)(H,169,213)(H,170,214)(H,171,216)(H,172,224)(H,173,220)(H,174,227)(H,175,232)(H,176,233)(H,177,234)(H,178,210)(H,179,221)(H,180,222)(H,181,235)(H,182,206)(H,183,229)(H,184,225)(H,185,217)(H,186,218)(H,187,228)(H,207,208)(H4,154,155,157)/t71-,72-,73-,74-,75-,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,110+,111+,112+,113+,114+,115+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBBFJLBPOGFECG-VJVYQDLKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)N)C(C)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)CC(C)C)CC(=O)N)CO)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N5CCC[C@H]5C(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C145H240N44O48S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601026667 |

Source

|

| Record name | Salmon calcitonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3431.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47931-85-1, 9007-12-9 |

Source

|

| Record name | Calcitonin [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047931851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salmon calcitonin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00017 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Salmon calcitonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcitonin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcitonin (salmon) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcitonin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Calcitonin-Salmon Signaling Pathway in Osteoclasts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcitonin, a 32-amino acid polypeptide hormone, is a potent inhibitor of osteoclast-mediated bone resorption. Salmon calcitonin, a synthetic analogue, exhibits higher potency and a longer half-life than its human counterpart, making it a valuable therapeutic agent for metabolic bone diseases such as osteoporosis and Paget's disease.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of salmon calcitonin on osteoclasts. It details the core signaling pathways, presents quantitative data on cellular responses, outlines key experimental protocols, and includes visual representations of the signaling cascades and experimental workflows.

Introduction to Calcitonin's Role in Bone Homeostasis

Bone remodeling is a dynamic process involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts.[3] Osteoclasts are large, multinucleated cells of hematopoietic origin responsible for the degradation of bone matrix.[4] Calcitonin exerts its primary physiological effect by directly targeting osteoclasts to inhibit their resorptive activity, thereby reducing serum calcium levels.[5] The binding of calcitonin to its receptor on the osteoclast surface triggers a cascade of intracellular events that lead to rapid and profound changes in cell morphology and function.

The Calcitonin Receptor and Ligand Binding

The calcitonin receptor (CTR) is a class B G-protein coupled receptor (GPCR) highly expressed on the surface of osteoclasts. Salmon calcitonin binds to the CTR with high affinity, initiating a conformational change in the receptor that facilitates the activation of intracellular signaling pathways.

Core Signaling Pathways

The binding of salmon calcitonin to its receptor on osteoclasts activates two primary signaling pathways: the adenylyl cyclase-cAMP-PKA pathway and the phospholipase C-IP3-Ca2+ pathway.

The cAMP/PKA Pathway

The activation of the CTR by salmon calcitonin leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream target proteins, leading to the disruption of the osteoclast's cytoskeleton, particularly the actin ring, which is essential for the cell's attachment to the bone surface and its resorptive function. The inhibitory effects of calcitonin on bone resorption are believed to be primarily mediated by this cAMP-PKA signaling cascade.

The PLC/IP3/Ca2+ Pathway

In addition to the cAMP/PKA pathway, calcitonin receptor activation also stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium concentration. This rise in intracellular calcium is thought to contribute to the initial retraction of the osteoclast from the bone surface.

Downstream Effects and Cellular Responses

The activation of these signaling pathways culminates in a series of cellular events that effectively shut down the bone-resorbing capacity of the osteoclast.

Cytoskeletal Disruption and Loss of Ruffled Border

One of the most immediate and dramatic effects of salmon calcitonin is the disruption of the osteoclast's cytoskeleton. This includes the disassembly of the actin ring, a specialized adhesion structure, and the loss of the "ruffled border," a highly folded membrane structure responsible for secreting acid and enzymes that degrade the bone matrix.

Inhibition of Bone Resorption

The morphological changes induced by calcitonin lead to a potent inhibition of bone resorption. This can be quantified by measuring the reduction in the formation of resorption pits on bone slices.

Gene Expression Changes

Salmon calcitonin can also modulate the expression of genes involved in osteoclast function and differentiation. For instance, it has been shown to induce the expression of the inducible cAMP early repressor (ICER), a transcription factor that may play a role in the long-term regulation of osteoclast activity.

Quantitative Data on Salmon Calcitonin Signaling

The following tables summarize quantitative data from various studies on the effects of salmon calcitonin on osteoclast signaling and function.

| Parameter | Cell Type | sCT Concentration | Fold Change/Effect | Reference |

| cAMP Accumulation | Chicken Osteoclasts | 10 nM | ~2.5-fold increase | |

| PKA Activity | Murine Osteoclast-like cells | 10 ng/mL | Rapid increase within minutes | |

| Intracellular Ca2+ | Rat Osteoclasts | 10 pM - 10 nM | Transient elevation | |

| Resorption Pit Area | Rat Osteoclasts on bone slices | 1-10 mg microspheres | 80-99.5% decrease | |

| TRAP+ Osteoclast Number | Rat Osteoclasts | 10⁻¹⁰ mol/L | Significant decrease | |

| ICER mRNA Induction | RANKL-treated RAW264.7 cells | 1 nM | Maximal induction |

The "Escape" Phenomenon

Prolonged exposure of osteoclasts to calcitonin can lead to a desensitization or "escape" from its inhibitory effects. This phenomenon is associated with the downregulation of the calcitonin receptor on the cell surface, which involves both receptor internalization and reduced de novo synthesis of the receptor.

Crosstalk with Other Signaling Pathways

The calcitonin signaling pathway does not operate in isolation and can interact with other key signaling networks that regulate osteoclast biology.

NF-κB Signaling

While direct modulation of NF-κB by calcitonin is not extensively documented, related neuropeptides like CGRP have been shown to inhibit RANKL-induced NF-κB activation in osteoclast precursors, a critical step for their differentiation and survival. Given the shared signaling components, it is plausible that calcitonin signaling may indirectly influence NF-κB activity.

CREB Signaling

As a downstream target of PKA, the transcription factor CREB (cAMP response element-binding protein) is likely activated upon calcitonin stimulation. Phosphorylated CREB can then translocate to the nucleus and regulate the expression of target genes, including those involved in the cellular response to calcitonin.

NFATc1 Signaling

NFATc1 is a master transcription factor for osteoclast differentiation. While calcitonin primarily acts on mature osteoclasts to inhibit their function, the sustained elevation of intracellular calcium, even if transient, could potentially influence calcineurin-NFATc1 signaling. However, the predominant effect of calcitonin is anti-resorptive rather than anti-differentiative.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the calcitonin-salmon signaling pathway in osteoclasts.

Osteoclast Culture and Differentiation

-

From Bone Marrow Macrophages (BMMs):

-

Isolate bone marrow from the long bones of mice or rats.

-

Culture the cells in the presence of Macrophage Colony-Stimulating Factor (M-CSF) to generate BMMs.

-

Induce osteoclast differentiation by adding Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to the culture medium.

-

Mature, multinucleated osteoclasts typically form within 5-7 days.

-

-

From RAW 264.7 Cell Line:

-

Culture RAW 264.7 cells, a murine macrophage cell line.

-

Induce differentiation into osteoclast-like cells by treating with RANKL.

-

Bone Resorption (Pit) Assay

-

Culture osteoclasts on slices of devitalized bone or dentin, or on calcium phosphate-coated plates.

-

Treat the cells with varying concentrations of salmon calcitonin.

-

After a defined incubation period, remove the cells.

-

Stain the bone/dentin slices (e.g., with toluidine blue) or the coated plates to visualize the resorption pits.

-

Quantify the resorbed area using image analysis software.

cAMP Assay

-

Culture osteoclasts and treat with salmon calcitonin for various times and concentrations.

-

Lyse the cells to release intracellular contents.

-

Measure cAMP levels using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA) kit according to the manufacturer's instructions.

PKA Activity Assay

-

Prepare cell lysates from osteoclasts treated with salmon calcitonin.

-

Measure PKA activity using a kinase activity assay kit, which typically involves the phosphorylation of a specific substrate by PKA and subsequent detection of the phosphorylated product.

Intracellular Calcium Measurement

-

Load osteoclasts with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Indo-1 AM).

-

Stimulate the cells with salmon calcitonin.

-

Measure the changes in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorometer or a fluorescence microscope.

Western Blotting for Phosphorylated Proteins (e.g., CREB)

-

Treat osteoclasts with salmon calcitonin for desired time points.

-

Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-CREB).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Signaling Pathway Diagrams

Caption: Core signaling pathways of salmon calcitonin in osteoclasts.

Experimental Workflow Diagrams

Caption: Workflow for osteoclast differentiation.

Caption: Workflow for the bone resorption (pit) assay.

Conclusion

The salmon calcitonin signaling pathway in osteoclasts is a well-characterized process that provides a clear example of how a hormonal signal can rapidly and effectively modulate the function of a target cell. The primary involvement of the cAMP/PKA and PLC/IP3/Ca2+ pathways leads to profound changes in osteoclast morphology and a potent inhibition of bone resorption. A thorough understanding of these molecular mechanisms is crucial for the development and optimization of therapeutic strategies for a variety of bone disorders. This guide provides a foundational resource for researchers and professionals in the field, summarizing the core knowledge and providing practical guidance for experimental investigation.

References

- 1. Comparison of osteoclast differentiation protocols from human induced pluripotent stem cells of different tissue origins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. inside.ewu.edu [inside.ewu.edu]

- 4. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]

- 5. Effects of continuous calcitonin treatment on osteoclast-like cell development and calcitonin receptor expression in mouse bone marrow cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Calcitonin Receptor Binding Affinity and Kinetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of ligands to the calcitonin receptor (CTR). It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development targeting the calcitonin receptor family. This document delves into the quantitative aspects of ligand-receptor interactions, detailed experimental methodologies, and the primary signaling cascades initiated upon receptor activation.

Quantitative Ligand Binding Affinity and Kinetics

The interaction of calcitonin and related peptides with the calcitonin receptor is characterized by high affinity and complex kinetics. The following tables summarize key quantitative data for various ligands, including calcitonin analogs and calcitonin gene-related peptide (CGRP), interacting with the calcitonin and CGRP receptors. These values are crucial for understanding the structure-activity relationships and for the design of novel therapeutic agents.

Table 1: Calcitonin Receptor Binding Affinities (Kd) and IC50 Values

| Ligand | Receptor/Cell Line | Assay Type | Parameter | Value | Reference |

| [¹²⁵I]Calcitonin (salmon) | Human T-47D cells | Radioligand Binding | Kd | 0.045 nM | [1] |

| Salmon Calcitonin (sCT) | Human T-47D cells | Radioligand Binding | IC50 | 0.0005 µM | [1] |

| Human Calcitonin (hCT) | Human T-47D cells | Radioligand Binding | IC50 | >0.021 µM | [1] |

| Rat Amylin | Primate Kidney | Radioligand Binding | Kd (high affinity) | 7.15 x 10⁻¹¹ M | [2] |

| Rat Amylin | Primate Kidney | Radioligand Binding | Kd (low affinity) | 7.77 x 10⁻⁹ M | [2] |

| Rat CGRP-α | Primate Kidney | Radioligand Binding | Kd (high affinity) | 1.07 x 10⁻¹⁰ M | |

| Rat CGRP-α | Primate Kidney | Radioligand Binding | Kd (low affinity) | 1.49 x 10⁻⁸ M | |

| [¹²⁵I-Tyr]CGRP(8–37) | HEK293T-RAMP1 with wild type CLR | Saturation Binding | Kd | 0.9 ± 0.2 nM | |

| CGRP(8-37) | CGRPR (uncoupled) | Competition Binding | Ki | 96.7 ± 2.4 nM | |

| CGRP(8-37) | CGRPR (G protein-coupled) | Competition Binding | Ki | 92.1 ± 1.2 nM | |

| ssCGRP(8-37) | CGRPR (uncoupled) | Competition Binding | Ki | 0.43 ± 0.02 nM | |

| ssCGRP(8-37) | CGRPR (G protein-coupled) | Competition Binding | Ki | 0.60 ± 0.05 nM | |

| CGRP(1-37) | CGRPR (uncoupled) | Competition Binding | Ki | 74 nM | |

| CGRP(1-37) | CGRPR (G protein-coupled) | Competition Binding | Ki | 3 nM | |

| ssCGRP(1-37) | CGRPR (uncoupled) | Competition Binding | Ki | 0.25 nM | |

| ssCGRP(1-37) | CGRPR (G protein-coupled) | Competition Binding | Ki | 0.2 nM |

Table 2: Calcitonin Receptor Binding Kinetics (kon and koff)

| Ligand | Receptor/Cell Line | Assay Type | Parameter | Value | Reference |

| Biotin-CGRP(8-37) | Purified CLR:RAMP1 ECD | Surface Plasmon Resonance | kon | 6.33 x 10⁴ M⁻¹s⁻¹ | |

| Biotin-CGRP(8-37) | Purified CLR:RAMP1 ECD | Surface Plasmon Resonance | koff | 3.3 s⁻¹ | |

| ssCGRP(8-37) | CGRPR | Kinetic Binding | Residence Time (1/koff) | 76 min |

Experimental Protocols

Accurate determination of binding affinity and kinetics relies on robust and well-defined experimental protocols. This section details the methodologies for two key experimental techniques: Radioligand Binding Assays and Surface Plasmon Resonance.

Radioligand Binding Assay

Radioligand binding assays are a gold standard for quantifying ligand affinity to a receptor. They involve the use of a radioactively labeled ligand to measure the amount of ligand bound to the receptor at equilibrium.

Protocol: Competitive Radioligand Binding Assay for Calcitonin Receptor

-

Membrane Preparation:

-

Human T-47D breast cancer cells, known to express the calcitonin receptor, are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged to pellet the membranes. The pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose for storage at -80°C.

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

-

-

Binding Incubation:

-

The assay is typically performed in 96-well plates.

-

To each well, add the membrane preparation (e.g., 0.2 mg of membrane protein).

-

Add a fixed concentration of radioligand, for example, 50 pM [¹²⁵I]Calcitonin (salmon).

-

Add varying concentrations of the unlabeled competing compound. For determining non-specific binding, a high concentration of an unlabeled ligand (e.g., 0.5 µM salmon calcitonin) is used.

-

The final volume is brought up with binding buffer (e.g., modified PBS, pH 7.4).

-

The plate is incubated for a set time and temperature to reach equilibrium (e.g., 60 minutes at 37°C).

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% PEI). This traps the membranes with bound radioligand on the filter.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification and Data Analysis:

-

The radioactivity retained on the dried filters is counted using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data is analyzed using non-linear regression to determine the IC50 value of the competing ligand. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic data such as association (kon) and dissociation (koff) rates.

Protocol: SPR Analysis of Ligand-Calcitonin Receptor Interaction

-

Chip Preparation and Ligand Immobilization:

-

A sensor chip (e.g., CM5 chip) is activated for covalent coupling of the receptor or a receptor domain.

-

The purified calcitonin receptor or its extracellular domain (ECD) is immobilized onto the chip surface.

-

-

Binding Analysis:

-

A continuous flow of running buffer is passed over the sensor chip surface to establish a stable baseline.

-

The analyte (e.g., calcitonin or its analogs) is injected at various concentrations over the immobilized receptor surface. The association of the analyte is monitored in real-time as a change in the SPR signal (measured in response units, RU).

-

After the association phase, the running buffer is flowed over the chip again, and the dissociation of the analyte from the receptor is monitored as a decrease in the SPR signal.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are fitted to various kinetic models (e.g., 1:1 Langmuir binding model) using specialized software.

-

This analysis yields the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Signaling Pathways

The binding of calcitonin to its receptor, a Class B G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gs proteins, leading to the production of cyclic AMP (cAMP). However, the calcitonin receptor can also couple to other G proteins, activating alternative signaling pathways.

Gs/Adenylyl Cyclase/cAMP Pathway

This is the canonical signaling pathway for the calcitonin receptor.

Caption: Calcitonin Receptor Gs/cAMP Signaling Pathway.

Upon ligand binding, the CTR undergoes a conformational change, activating the heterotrimeric Gs protein. The Gαs subunit dissociates and activates adenylyl cyclase, which then converts ATP to cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), modulating gene expression.

Phospholipase C (PLC) / Calcium Signaling Pathway

The calcitonin receptor can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.

Caption: Calcitonin Receptor PLC/Calcium Signaling Pathway.

Activation of Gq leads to the activation of PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ and DAG together activate Protein Kinase C (PKC), which then phosphorylates a variety of cellular proteins, leading to diverse physiological responses.

Experimental Workflow Diagrams

The following diagrams illustrate the typical workflows for the key experimental techniques described in this guide.

Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR) Workflow

References

Unraveling the Molecular Blueprint: Fortical's Engagement with Bone Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular mechanisms underpinning the therapeutic action of Fortical (calcitonin-salmon [rDNA origin]) in bone tissue. Fortical, a synthetic analog of salmon calcitonin, is a critical agent in the management of postmenopausal osteoporosis. Its efficacy is rooted in its precise interaction with specific molecular targets within bone cells, primarily osteoclasts, leading to a potent inhibition of bone resorption. This document provides a comprehensive overview of these interactions, the subsequent signaling cascades, and the experimental methodologies employed to elucidate these pathways.

Primary Molecular Target: The Calcitonin Receptor (CTR)

The principal molecular target for Fortical's active ingredient, salmon calcitonin, is the calcitonin receptor (CTR).[1][2][3] The CTR is a member of the Class B G protein-coupled receptor (GPCR) superfamily, characterized by a seven-transmembrane domain structure.[2][4] These receptors are prominently expressed on the plasma membrane of osteoclasts, the primary cells responsible for bone resorption. Calcitonin receptors have also been identified on osteoblasts, the cells responsible for bone formation, suggesting a broader, though less characterized, role in bone metabolism.

Salmon calcitonin exhibits a higher potency and longer duration of action compared to its mammalian counterparts, which contributes to its therapeutic effectiveness. Upon binding to the CTR, salmon calcitonin initiates a conformational change in the receptor, triggering the activation of intracellular signaling pathways that ultimately modulate cellular function.

Cellular Targets and Physiological Response

Fortical's primary cellular targets in bone are osteoclasts. By binding to CTRs on these multinucleated cells, Fortical directly inhibits their bone-resorbing activity. This inhibitory effect is rapid, leading to a transient but marked reduction in the breakdown of bone matrix. The immediate effects include the arrest of osteoclast motility and retraction of the cell.

While the predominant effect of Fortical is anti-resorptive, some in vitro evidence suggests it may also have an anabolic effect by stimulating osteoblastic activity, potentially augmenting bone formation. However, the precise role and significance of calcitonin signaling in osteoblasts in vivo remains an area of ongoing investigation.

Intracellular Signaling Pathways

The binding of salmon calcitonin to the CTR on osteoclasts activates multiple G protein-mediated signaling cascades. The two primary pathways are the adenylyl cyclase and phospholipase C pathways.

cAMP/PKA Pathway

The most well-characterized pathway involves the coupling of the CTR to a Gs alpha subunit. This activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream substrates, leading to the inhibition of osteoclast function. This pathway is also implicated in the homologous desensitization of the CTR through a reduction in de novo receptor synthesis.

PLC/PKC and Intracellular Calcium Pathway

The CTR can also couple to Gq/11 proteins, activating Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). The elevation of intracellular calcium and activation of PKC are also key contributors to the inhibition of bone resorption by calcitonin.

Other Signaling Effectors

In addition to the primary pathways, calcitonin has been shown to activate other signaling molecules, including Phospholipase D (PLD) and the mitogen-activated protein kinase (MAPK) pathway, specifically Erk1/2, through Shc tyrosine phosphorylation. These pathways contribute to the multifaceted response of osteoclasts to calcitonin.

Quantitative Data Summary

The following table summarizes the types of quantitative data essential for characterizing the interaction of salmon calcitonin with its receptor and its cellular effects. Actual values can vary significantly based on the experimental system (e.g., cell line, species, assay conditions).

| Parameter | Description | Typical Range/Unit | Relevance |

| Binding Affinity (Kd) | Dissociation constant; measures the strength of binding between salmon calcitonin and the CTR. Lower values indicate higher affinity. | pM to nM | Determines the concentration range at which the drug effectively engages its target. |

| EC50 / IC50 | Half-maximal effective/inhibitory concentration. The concentration of salmon calcitonin that produces 50% of its maximal effect (e.g., cAMP production) or inhibition (e.g., bone resorption). | nM range | Key indicator of drug potency in a functional context. |

| cAMP Accumulation | Measurement of intracellular cyclic AMP levels following CTR stimulation. | pmol/well or fmol/cell | Direct quantitative measure of Gs pathway activation. |

| Calcium Flux | Measurement of changes in intracellular calcium concentration. | Fluorescence Intensity Ratio | Direct quantitative measure of Gq pathway activation. |

| Gene Expression Fold Change | Quantification of changes in mRNA levels for key genes in osteoclasts (e.g., TRAP, Cathepsin K) or osteoblasts (e.g., ALP, Osteocalcin) in response to treatment. | Fold Change (log2) | Elucidates the impact on cellular phenotype and function at the transcriptional level. |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of Fortical's molecular targets. Below are outlines of key experimental protocols.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of salmon calcitonin for the calcitonin receptor.

Methodology:

-

Cell Culture: Culture cells expressing the calcitonin receptor (e.g., T47D breast cancer cells or primary osteoclasts).

-

Membrane Preparation: Homogenize cells and isolate the membrane fraction containing the CTR through centrifugation.

-

Binding Reaction: Incubate the cell membranes with increasing concentrations of radiolabeled salmon calcitonin (e.g., ¹²⁵I-sCT). For competition assays, include increasing concentrations of unlabeled Fortical.

-

Separation: Separate receptor-bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Analyze the data using Scatchard analysis or non-linear regression to calculate Kd and Bmax.

Intracellular cAMP Measurement Assay

Objective: To quantify the activation of the adenylyl cyclase pathway upon Fortical binding to the CTR.

Methodology:

-

Cell Seeding: Plate CTR-expressing cells in a multi-well plate.

-

Pre-treatment: Incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Treat cells with varying concentrations of Fortical for a defined period.

-

Cell Lysis: Lyse the cells to release intracellular contents.

-

cAMP Quantification: Measure cAMP levels in the cell lysates using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Plot the cAMP concentration against the log of the Fortical concentration to determine the EC50 value.

Osteoclast Resorption Pit Assay

Objective: To functionally assess the inhibitory effect of Fortical on osteoclast-mediated bone resorption.

Methodology:

-

Osteoclast Generation: Isolate osteoclast precursors from bone marrow and differentiate them into mature osteoclasts using M-CSF and RANKL.

-

Cell Seeding: Seed mature osteoclasts onto bone-mimicking substrates (e.g., dentine slices, calcium phosphate-coated plates).

-

Treatment: Treat the osteoclast cultures with a vehicle control or various concentrations of Fortical.

-

Culture Period: Culture for 24-48 hours to allow for resorption.

-

Cell Removal: Remove osteoclasts from the substrate using sonication or bleach.

-

Visualization & Quantification: Stain the substrate (e.g., with Toluidine Blue) and visualize the resorption pits using microscopy. Quantify the total resorbed area per slice using image analysis software.

Conclusion

Fortical exerts its therapeutic effect on bone primarily by targeting the calcitonin receptor on osteoclasts. The binding of its active ingredient, salmon calcitonin, triggers a cascade of intracellular signaling events, dominated by the cAMP/PKA and PLC/PKC pathways. These signals converge to produce a potent and rapid inhibition of osteoclast function, thereby reducing bone resorption. A thorough understanding of these molecular targets and pathways, facilitated by the experimental approaches outlined in this guide, is essential for the continued development of novel anti-osteoporotic therapies and for optimizing the clinical use of existing agents like Fortical.

References

- 1. Fortical (Calcitonin-Salmon (rDNA origin)): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 2. Calcitonin Induces Expression of the Inducible cAMP Early Repressor in Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Fortical (Calcitonin-Salmon [rDNA Origin]) in Regulating Calcium Homeostasis In Vivo

Audience: Researchers, scientists, and drug development professionals.

Abstract

Calcium homeostasis is a critical physiological process, tightly regulated by a complex interplay of hormones, primarily parathyroid hormone (PTH), vitamin D, and calcitonin.[1][2] Fortical, a recombinant DNA origin formulation of calcitonin-salmon, serves as a therapeutic agent that leverages the physiological actions of calcitonin to manage specific disorders of calcium and bone metabolism.[3][4] This technical guide provides a comprehensive overview of the in vivo role of Fortical in regulating calcium homeostasis. It details the molecular mechanisms of action, delineates the signaling pathways involved, presents quantitative data from clinical studies, and outlines relevant experimental protocols. The primary actions of Fortical—inhibition of osteoclast-mediated bone resorption and enhancement of renal calcium excretion—are explored in depth, providing a foundational understanding for researchers and drug development professionals in the field.[5]

Introduction to Calcium Homeostasis and Fortical

Maintaining serum calcium within a narrow physiological range is vital for numerous biological functions, including nerve conduction, muscle contraction, and skeletal integrity. The endocrine system achieves this balance through the coordinated actions of PTH, which elevates serum calcium, and calcitonin, which lowers it.

Fortical is a synthetic polypeptide of 32 amino acids, identical to calcitonin-salmon, produced using recombinant DNA technology. Salmon calcitonin is utilized therapeutically due to its higher potency and longer duration of action compared to the human variant. Fortical is indicated for the treatment of postmenopausal osteoporosis in women who are more than five years postmenopause and for whom alternative treatments are unsuitable. It exerts its effects by mimicking endogenous calcitonin, primarily targeting bone and kidney to reduce serum calcium levels.

Mechanism of Action in Target Tissues

Fortical functions as a calcitonin receptor agonist. Its primary physiological effects are observed in the skeleton and the kidneys, with some evidence suggesting a minor role in the gastrointestinal tract.

Bone: Inhibition of Osteoclastic Resorption

The most significant effect of Fortical in vivo is the potent inhibition of bone resorption. This is achieved through direct interaction with calcitonin receptors (CTRs), which are highly expressed on the surface of osteoclasts.

-

Direct Action: Binding of Fortical to its receptor on osteoclasts leads to rapid and reversible changes in the cell's cytoskeleton. This disrupts the "ruffled border," a specialized cell membrane structure essential for secreting acid and enzymes that break down bone matrix. The result is a decrease in osteoclast motility and a cessation of their resorptive activity.

-

Indirect Action: While osteoblasts do not have calcitonin receptors, the processes of bone resorption and formation are coupled. By inhibiting osteoclast activity, Fortical indirectly leads to a relative increase in osteoblastic bone formation over time.

This net effect of slowing bone loss helps to preserve and, in some cases, increase bone mineral density (BMD), particularly at the spine.

Kidney: Enhancement of Calcium Excretion

Fortical directly impacts renal handling of electrolytes. Studies with injectable calcitonin-salmon demonstrate that it increases the urinary excretion of calcium, phosphate, and sodium by decreasing their reabsorption in the renal tubules.

-

Tubular Reabsorption: The kidneys filter a large amount of calcium daily, with approximately 98-99% being reabsorbed back into the bloodstream. This reabsorption occurs along different segments of the nephron. Calcitonin is understood to inhibit this reabsorption process, likely in the distal tubules, leading to a net loss of calcium in the urine and contributing to its overall hypocalcemic effect.

Gastrointestinal Tract

The role of calcitonin in regulating intestinal calcium absorption is less pronounced compared to its effects on bone and kidney. While some studies with injectable calcitonin have suggested transient decreases in gastric and pancreatic secretions, these effects have not been specifically studied with the Fortical nasal spray formulation. The primary regulator of intestinal calcium absorption remains vitamin D and its active metabolite, calcitriol.

Signaling Pathways

The physiological effects of Fortical are initiated by its binding to the calcitonin receptor (CTR), a member of the Class B G protein-coupled receptor (GPCR) family. This binding event triggers intracellular signaling cascades that mediate the hormone's effects.

The CTR can couple to multiple G proteins, primarily Gs and Gq, leading to the activation of at least two distinct signaling pathways.

-

Adenylyl Cyclase Pathway (via Gs): This is considered the principal pathway. Upon ligand binding, the Gs alpha subunit activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the functional inhibition of the osteoclast.

-

Phospholipase C Pathway (via Gq): The CTR can also couple to Gq proteins, activating Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC). This pathway also contributes to the cellular response to calcitonin.

Caption: Calcitonin signaling pathway in an osteoclast.

Quantitative Data on In Vivo Effects

Clinical trials have quantified the in vivo effects of Fortical on bone mineral density and other markers of calcium homeostasis.

Table 1: Effect of Fortical Nasal Spray on Lumbar Spine Bone Mineral Density (BMD)

Two randomized, placebo-controlled, two-year trials were conducted in postmenopausal women (>5 years postmenopause) with low bone mass.

| Study Group | N | Baseline BMD (g/cm²) | Mean % Change from Baseline | Difference from Placebo |

| Study 1 (with calcium supplement) | ||||

| Fortical 200 IU + 500mg Ca/day | 71 | 0.86 | +1.02% | 1.48% |

| Placebo + 500mg Ca/day | 68 | 0.85 | -0.46% | - |

| Study 2 (no calcium supplement) | ||||

| Fortical 200 IU | 73 | 0.90 | +1.25% | 1.83% |

| Placebo | 71 | 0.91 | -0.58% | - |

Data sourced from Fortical Prescribing Information.

Table 2: Effect of Salmon Calcitonin on Bone and Cartilage Turnover Markers

Studies on oral salmon calcitonin in postmenopausal women have demonstrated significant reductions in biochemical markers of bone resorption.

| Biomarker | Type | Route | % Reduction from Baseline |

| Serum CTX-1 | Bone Resorption | Oral | ~80% |

| Urine CTX-2 | Cartilage Degradation | Oral | ~60% |

Data indicates the pharmacodynamic effect of salmon calcitonin on markers of tissue turnover.

Table 3: Pharmacokinetic Properties of Fortical Nasal Spray (200 IU Dose)

| Parameter | Value |

| Bioavailability | ~3% (range 0.3% - 30.6%) compared to IM injection |

| Time to Peak Plasma Conc. (Tmax) | ~10 minutes |

| Terminal Half-life (t½) | ~23 minutes |

| Accumulation | None observed with repeated administration |

Data from studies in healthy volunteers.

Experimental Protocols

The efficacy and safety of Fortical have been established through rigorous clinical trials. Below is a generalized protocol for a pivotal study in postmenopausal osteoporosis, based on descriptions of completed trials.

Protocol: Randomized, Double-Blind, Placebo-Controlled Trial of Fortical for Postmenopausal Osteoporosis

-

Objective: To evaluate the efficacy and safety of Fortical Nasal Spray (200 IU/day) in increasing lumbar spine bone mineral density over a 24-month period.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Participant Population:

-

Inclusion Criteria: Ambulatory postmenopausal women, at least 5 years postmenopause, with low bone mass (BMD T-score < -1.0).

-

Exclusion Criteria: Presence of metabolic bone diseases other than osteoporosis, recent use of medications affecting bone metabolism, nasal disorders contraindicating spray use.

-

-

Intervention and Control:

-

Treatment Group: Fortical Nasal Spray, 1 spray (200 IU) daily, administered intranasally, alternating nostrils.

-

Control Group: Placebo nasal spray, identical in appearance and administration schedule.

-

Supplementation: All participants receive standardized daily supplements of elemental calcium (e.g., 1000 mg) and Vitamin D (e.g., 400 IU).

-

-

Primary Efficacy Endpoint:

-

The percent change in lumbar spine (L1-L4) BMD from baseline to 24 months, as measured by dual-energy X-ray absorptiometry (DXA).

-

-

Secondary Endpoints:

-

Change in BMD at other skeletal sites (e.g., femoral neck, total hip).

-

Change in biochemical markers of bone turnover (e.g., serum CTX, P1NP).

-

Incidence of new vertebral fractures.

-

Safety and tolerability assessments, including nasal examinations and adverse event monitoring.

-

Caption: Workflow for a typical Fortical clinical trial.

Integrated View of Calcium Homeostasis Regulation

Fortical acts as a counter-regulatory hormone to PTH. In a state of high blood calcium (hypercalcemia), endogenous calcitonin is released to restore balance. Fortical administration mimics this physiological response.

-

High Blood Calcium: Stimulates calcitonin secretion.

-

Fortical/Calcitonin Action:

-

Inhibits osteoclast activity, reducing calcium efflux from bone.

-

Increases renal calcium excretion.

-

-

Result: A decrease in serum calcium levels towards the normal range.

This is in direct opposition to the action of PTH, which is secreted in response to low blood calcium and acts to increase it by stimulating bone resorption and renal reabsorption.

Caption: Fortical's role in the calcium regulation loop.

Conclusion

Fortical (recombinant calcitonin-salmon) plays a definitive role in the in vivo regulation of calcium homeostasis by exerting potent, direct effects on bone and kidney. Its primary mechanism involves the inhibition of osteoclastic bone resorption and the promotion of renal calcium excretion, both of which contribute to a reduction in serum calcium levels. The quantitative data from clinical trials confirms its efficacy in increasing bone mineral density in postmenopausal women with osteoporosis. Understanding the molecular signaling pathways, target tissue effects, and overall physiological role of Fortical is essential for its appropriate clinical application and for the development of future therapies for bone and mineral disorders.

References

- 1. Physiology, Calcium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. thethyroidinstitute.com [thethyroidinstitute.com]

- 3. Fortical (Calcitonin-Salmon (rDNA origin)): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. drugtopics.com [drugtopics.com]

- 5. Calcitonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Dawn of Calcitonin Analogues: A Technical Guide to Early Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the early discovery and development of calcitonin analogues. It covers the initial identification of calcitonin, the elucidation of its physiological role in calcium homeostasis, and the subsequent efforts to develop synthetic analogues with improved therapeutic properties. This document details the structure-activity relationships of early analogues, provides comprehensive experimental methodologies for their evaluation, and presents key quantitative data in a comparative format. Visualizations of the calcitonin signaling pathway and a typical experimental workflow for analogue development are also included to facilitate a deeper understanding of this critical period in peptide drug discovery.

Introduction: The Discovery of a Hypocalcemic Factor

In 1962, Copp and Cheney first identified a potent hypocalcemic hormone, which they named calcitonin.[1][2] Initially believed to be secreted by the parathyroid gland, it was later confirmed to originate from the parafollicular cells (C-cells) of the thyroid gland.[1][2] Calcitonin is a 32-amino acid peptide hormone that plays a crucial role in regulating blood calcium levels. Its primary physiological actions are the inhibition of osteoclast activity, which reduces bone resorption, and the reduction of calcium and phosphate reabsorption in the kidneys.[1]

Early research revealed that calcitonin from different species exhibited varying potencies. Notably, salmon calcitonin was found to be significantly more potent and have a longer duration of action in humans than human calcitonin. This discovery spurred the development of synthetic calcitonin analogues with the goal of creating more stable and potent therapeutic agents for metabolic bone diseases such as Paget's disease and osteoporosis.

Early Analogue Development and Structure-Activity Relationships

The primary goals in developing early calcitonin analogues were to enhance biological potency, increase stability, and reduce potential immunogenicity. Research focused on understanding the relationship between the amino acid sequence and the biological activity of the peptide.

Key Structural Features of Calcitonin

All calcitonins share a common 32-amino acid structure characterized by:

-

An N-terminal 7-residue ring formed by a disulfide bridge between cysteine residues at positions 1 and 7.

-

A C-terminal prolinamide.

The amino acid sequence, however, varies between species. For instance, salmon and human calcitonin differ at 16 of the 32 amino acid positions. These differences are believed to account for the higher receptor affinity and greater potency of salmon calcitonin.

Notable Early Analogues and Modifications

-

Elcatonin: A synthetic analogue of eel calcitonin, elcatonin was one of the earliest and most significant developments. In this analogue, the disulfide bond between Cys-1 and Cys-7 is replaced with a more stable carba-analogue (aminosuberic acid), enhancing its resistance to degradation while maintaining biological activity.

-

Human Calcitonin Analogues: To improve the potency of human calcitonin, researchers synthesized various derivatives. Modifications included:

-

Substitution of methionine at position 8 with valine ([Val⁸]-HCT) and phenylalanine at position 22 with tyrosine ([Tyr²²]-HCT). These single substitutions resulted in analogues that were 4 to 5 times more potent and had a longer duration of action than native human calcitonin.

-

A doubly substituted analogue, [Val⁸, Tyr²²]-HCT, exhibited similar properties to the single-substituted versions.

-

Deamination of the N-terminal cysteine residue in [Bmp¹, Val⁸]-HCT resulted in an analogue approximately 6 times more potent than human calcitonin.

-

-

Hybrid Analogues: Researchers created hybrid molecules combining sequences from different calcitonin types. For example, an analogue with the N- and C-terminal regions of human calcitonin and the central region of salmon calcitonin showed hypocalcemic effectiveness equal to that of salmon calcitonin and elcatonin.

Quantitative Data on Early Calcitonin Analogues

The following tables summarize the quantitative data on the biological activity of various early calcitonin analogues.

Table 1: In Vivo Hypocalcemic Potency of Calcitonin Analogues in Rats

| Analogue/Calcitonin Type | Species of Origin | Relative Potency (vs. Human Calcitonin) | Duration of Action | Reference(s) |

| Human Calcitonin (hCT) | Human | 1 | Standard | |

| [Val⁸]-hCT | Human (analogue) | ~4-5x | ~2x longer | |

| [Tyr²²]-hCT | Human (analogue) | ~4-5x | ~2x longer | |

| [Val⁸, Tyr²²]-hCT | Human (analogue) | ~4-5x | ~2x longer | |

| [Bmp¹, Val⁸]-hCT | Human (analogue) | ~6x | Slightly longer than [Val⁸]-hCT | |

| Salmon Calcitonin (sCT) | Salmon | 20-50x | Longer | |

| Eel Calcitonin (eCT) | Eel | High | Longer | |

| Porcine Calcitonin | Porcine | High | Longer | |

| Chicken Calcitonin | Chicken | High | Longer |

Table 2: In Vitro Activity of Calcitonin Analogues

| Analogue/Calcitonin Type | Assay | Cell/Tissue Type | EC₅₀ / IC₅₀ / Kᵢ | Reference(s) |

| Salmon Calcitonin (sCT) | Adenylate Cyclase Activation | BEN cells | 6-8 nM (EC₅₀) | |

| Porcine Calcitonin | Adenylate Cyclase Activation | BEN cells | 18 nM (EC₅₀) | |

| Human Calcitonin (hCT) | Adenylate Cyclase Activation | BEN cells | 90 nM (EC₅₀) | |

| [Asu¹,⁷]Eel-CT | Adenylate Cyclase Activation | Rat renal plasma membranes | ~5x less potent than E-CT | |

| Eel-CT fragment 11-32 | Adenylate Cyclase Activation | Rat renal plasma membranes | ~50x less potent than E-CT | |

| Salmon Calcitonin (sCT) | Receptor Binding (¹²⁵I-sCT) | BEN cells | 11 nM (IC₅₀) | |

| [Asu¹,⁷]Eel-CT | Receptor Binding (¹²⁵I-[Asu¹,⁷]iodo-E-CT) | Rat renal plasma membranes | ~5x less potent than E-CT | |

| Eel-CT fragment 11-32 | Receptor Binding (¹²⁵I-[Asu¹,⁷]iodo-E-CT) | Rat renal plasma membranes | ~50x less potent than E-CT |

Experimental Protocols

Detailed methodologies for the key experiments cited in the early evaluation of calcitonin analogues are provided below.

In Vivo Hypocalcemic Activity Assay in Rats

This bioassay was the primary method for determining the potency of calcitonin analogues.

Principle: The hypocalcemic effect of a calcitonin analogue is measured by the decrease in serum calcium levels in rats following administration.

Methodology:

-

Animal Model: Young male Wistar rats (typically 100-150g) are used. The animals are often parathyroidectomized to increase their sensitivity to the hypocalcemic effects of calcitonin.

-

Acclimatization and Diet: Animals are acclimatized for a period before the experiment and maintained on a standard laboratory diet. They are often fasted overnight before the assay.

-

Dosing: Test analogues and a standard calcitonin preparation are dissolved in a suitable vehicle (e.g., saline with 0.1% bovine serum albumin). A range of doses is administered, typically via subcutaneous or intravenous injection.

-

Blood Sampling: Blood samples are collected at various time points after injection (e.g., 0, 1, 2, 4, and 6 hours) via retro-orbital sinus or tail vein bleeding.

-

Calcium Measurement: Serum is separated, and the total calcium concentration is determined using a calcium-specific electrode or atomic absorption spectrophotometry.

-

Data Analysis: The percentage decrease in serum calcium from the baseline (time 0) is calculated for each dose and time point. Dose-response curves are constructed, and the relative potency of the analogues is determined by comparing the doses required to produce a specific level of hypocalcemia (e.g., a 20% decrease in serum calcium).

In Vitro Receptor Binding Assay

This assay measures the affinity of calcitonin analogues for the calcitonin receptor.

Principle: The ability of an unlabeled calcitonin analogue to compete with a radiolabeled calcitonin for binding to its receptor on cell membranes is quantified.

Methodology:

-

Membrane Preparation:

-

Target tissues rich in calcitonin receptors, such as rat kidney cortex or cultured bone cells, are homogenized in a cold buffer (e.g., Tris-HCl with protease inhibitors).

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard method (e.g., Bradford or Lowry assay).

-

-

Radioligand: A high-affinity calcitonin, typically salmon calcitonin, is radiolabeled with ¹²⁵I.

-

Binding Reaction:

-

A fixed amount of membrane protein is incubated with a constant concentration of ¹²⁵I-labeled calcitonin and varying concentrations of the unlabeled test analogue.

-

The incubation is carried out in a binding buffer at a specific temperature (e.g., 4°C or 25°C) for a time sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters (representing bound ligand) is measured using a gamma counter.

-

Data Analysis: The concentration of the unlabeled analogue that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vitro Adenylate Cyclase Activation Assay

This assay assesses the ability of calcitonin analogues to stimulate the production of cyclic AMP (cAMP), the second messenger in the calcitonin signaling pathway.

Principle: The activation of adenylate cyclase by a calcitonin analogue in cell membranes or whole cells leads to the conversion of ATP to cAMP, which is then quantified.

Methodology:

-

Cell/Membrane Preparation: Similar to the receptor binding assay, either whole cells (e.g., T47D breast cancer cells) or membrane preparations from target tissues are used.

-

Assay Reaction:

-

Cells or membranes are incubated with varying concentrations of the calcitonin analogue in a buffer containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), and a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent cAMP degradation.

-

The reaction is initiated by the addition of the analogue and incubated for a specific time at 37°C.

-

-

Termination and cAMP Extraction: The reaction is stopped by adding a solution like trichloroacetic acid or by boiling. The cAMP is then extracted.

-

cAMP Quantification: The amount of cAMP produced is measured using a competitive protein binding assay or a radioimmunoassay (RIA).

-

Data Analysis: Dose-response curves are generated by plotting the amount of cAMP produced against the concentration of the analogue. The concentration of the analogue that produces 50% of the maximal response (EC₅₀) is determined to assess its potency.

Visualizations: Signaling Pathways and Experimental Workflows

Calcitonin Receptor Signaling Pathway

Caption: Calcitonin receptor signaling cascade via the Gs/adenylyl cyclase/cAMP pathway.

Experimental Workflow for Calcitonin Analogue Development

Caption: A generalized experimental workflow for the early development of calcitonin analogues.

Conclusion

The early research and development of calcitonin analogues laid a crucial foundation for the therapeutic use of this peptide hormone. Through systematic structural modifications and the development of robust in vitro and in vivo assays, scientists were able to create analogues with significantly improved potency and stability compared to native human calcitonin. This work not only led to the successful clinical application of salmon calcitonin and its derivatives but also provided valuable insights into the structure-function relationships of peptide hormones and their receptors, principles that continue to guide peptide drug discovery today.

References

Fortical (Salmon Calcitonin) and its Non-Canonical Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fortical, a synthetic preparation of salmon calcitonin (sCT), is a well-established therapeutic agent for the treatment of postmenopausal osteoporosis, hypercalcemia of malignancy, and Paget's disease of the bone. Its primary mechanism of action is mediated through the calcitonin receptor (CTR), a member of the G protein-coupled receptor (GPCR) family. The canonical signaling pathway activated by Fortical involves the coupling of the CTR to the Gs alpha subunit, leading to the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels. However, emerging evidence reveals that the signaling repertoire of the CTR upon activation by Fortical is more complex, extending beyond the classical Gs-cAMP axis to encompass a range of non-canonical signaling pathways.

This technical guide provides an in-depth exploration of the non-canonical signaling pathways activated by Fortical. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the molecular mechanisms, experimental evidence, and methodologies for studying these alternative signaling cascades. A thorough understanding of these pathways is critical for a complete comprehension of Fortical's pharmacological profile and may unveil novel therapeutic opportunities and strategies for the development of biased agonists with improved efficacy and safety profiles.

Core Non-Canonical Signaling Pathways Activated by Fortical

Beyond the well-characterized Gs-cAMP pathway, Fortical has been demonstrated to activate at least three major non-canonical signaling pathways:

-

β-Arrestin Recruitment and Signaling: Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the CTR. This interaction not only desensitizes the G protein-mediated signaling but also initiates a distinct wave of signaling events.

-

Phospholipase C (PLC) Activation and Intracellular Calcium Mobilization: The CTR has been shown to couple to Gq proteins, leading to the activation of phospholipase C. PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and activation of protein kinase C (PKC).

-

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation: Fortical can stimulate the phosphorylation and activation of key members of the MAPK family, including extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK. These pathways are crucial regulators of a wide array of cellular processes, including gene expression, proliferation, and inflammation.

Quantitative Data on Fortical-Mediated Signaling

The following tables summarize the quantitative data available for the activation of canonical and non-canonical signaling pathways by salmon calcitonin (sCT), the active component of Fortical.

| Pathway | Parameter | sCT (Fortical) | Cell Line | Reference |

| Canonical | ||||

| Gs-cAMP | EC50 (cAMP production) | 7.2 ± 1.2 x 10⁻¹² M | U2OS-hCTR | [1] |

| Non-Canonical | ||||

| β-Arrestin | EC50 (β-arrestin recruitment) | 3.6 ± 1.1 x 10⁻⁸ M | U2OS-hCTR | [1] |

| Phospholipase C | EC50 (Calcium Mobilization) | 8.00 x 10⁻⁸ M | HiTSeeker CALCR Cell Line | [2] |

| MAPK/ERK | - | Prolonged activation observed | COS-7-hCTR | [1] |

| p38 MAPK | - | Downregulation of phosphorylation | Mouse Hippocampus (in vivo) | [3] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by Fortical.

Caption: Canonical Gs-cAMP signaling pathway activated by Fortical.

Caption: Non-canonical β-arrestin recruitment and signaling pathway.

References

- 1. Biochemical characterization of G protein coupling to calcitonin gene–related peptide and adrenomedullin receptors using a native PAGE assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innoprot.com [innoprot.com]

- 3. Salmon calcitonin-induced modulation of free intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Basis of Fortical (Salmon Calcitonin) Engagement with the Calcitonin Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structural and molecular interactions between Fortical (salmon calcitonin, sCT) and the human calcitonin receptor (CTR). The calcitonin receptor, a key target in the treatment of metabolic bone diseases such as osteoporosis, is a class B G protein-coupled receptor (GPCR). Fortical, a synthetic analog of salmon calcitonin, exhibits higher potency and a longer half-life compared to its human counterpart, making it a valuable therapeutic agent. Understanding the structural underpinnings of this interaction is crucial for the development of next-generation therapeutics with improved efficacy and specificity.

Quantitative Analysis of Fortical-Calcitonin Receptor Interaction

The binding affinity and functional potency of salmon calcitonin (sCT) for the human calcitonin receptor (CTR) have been characterized in various studies. The data consistently demonstrate a higher affinity of sCT for the CTR compared to human calcitonin (hCT). The presence of Receptor Activity-Modifying Proteins (RAMPs) can modulate the pharmacology of the CTR, forming amylin receptors with altered ligand specificities.

| Ligand | Receptor/Cell Line | Assay Type | Parameter | Value | Reference |

| Salmon Calcitonin (sCT) | Human Calcitonin Receptor (hCTR) in BIN-67 cells | Radioligand Binding | Kd | ~0.42 nM | [1] |

| Human Calcitonin (hCT) | Human Calcitonin Receptor (hCTR) in BIN-67 cells | Radioligand Binding | Kd | ~4.6 nM | [1] |

| Salmon Calcitonin (sCT) | hCTR expressed in COS cells | Radioligand Binding | Kd | ~0.44 nM | [1] |

| Human Calcitonin (hCT) | hCTR expressed in COS cells | Radioligand Binding | Kd | ~5.4 nM | [1] |

| Salmon Calcitonin (sCT) | hCTR in stably transfected cells | cAMP Accumulation | EC50 | 0.06 nM | [2] |

| Human Calcitonin (hCT) | hCTR in live cells | Homologous Competition Binding | IC50 | 7.2 ± 1.3 x 10-9 M | |

| Salmon Calcitonin (sCT) | Rat Hindlimb Muscle Membranes | Radioligand Binding | Kd | 0.47 pM | |

| Rat Amylin | Rat Hindlimb Muscle Membranes | Inhibition of 125I-sCT binding | Ki | 2 nM | |

| Rat αCGRP | Rat Hindlimb Muscle Membranes | Inhibition of 125I-sCT binding | Ki | 8 nM | |

| Rat βCGRP | Rat Hindlimb Muscle Membranes | Inhibition of 125I-sCT binding | Ki | 11 nM | |

| Rat Calcitonin | Rat Hindlimb Muscle Membranes | Inhibition of 125I-sCT binding | Ki | 64 nM |

Structural Insights from Cryo-Electron Microscopy

Recent advances in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of the activated human calcitonin receptor in complex with salmon calcitonin and the stimulatory G protein (Gs). These structures, resolved to 4.1 Å and subsequently refined to 3.3 Å, have revealed the molecular details of ligand recognition and receptor activation.

Key Structural Features:

-

Overall Architecture: The sCT-CTR-Gs complex showcases the canonical seven-transmembrane helical bundle of the CTR, coupled to the heterotrimeric Gs protein. The large extracellular domain (ECD) of the CTR is a key feature of class B GPCRs and plays a critical role in initial peptide hormone binding.

-

sCT Binding Pose: Salmon calcitonin adopts a two-domain binding mode. The C-terminal region of sCT interacts with the ECD of the CTR, while the N-terminal region, which is crucial for receptor activation, inserts into a deep, hydrophobic pocket within the transmembrane domain (TMD) bundle. This insertion is facilitated by a notable outward movement of the extracellular ends of transmembrane helices 6 and 7.

-

Receptor Activation: The binding of sCT induces conformational changes in the CTR, leading to the recruitment and activation of the Gs protein. This is characterized by the outward movement of the intracellular end of transmembrane helix 6, creating a binding site for the Gαs subunit.

Signaling Pathways of the Calcitonin Receptor

The calcitonin receptor primarily signals through two major G protein-coupled pathways: the adenylyl cyclase (cAMP) pathway and the phospholipase C (PLC) pathway. The activation of these pathways is dependent on the specific G protein subtype coupled to the receptor (Gs or Gq).

Caption: Calcitonin Receptor Signaling Pathways.

Experimental Protocols

The structural determination of the sCT-CTR-Gs complex involved a series of meticulous experimental procedures, from protein expression and purification to cryo-EM data acquisition and processing.

Expression and Purification of the sCT-CTR-Gs Complex

A detailed protocol for obtaining a high-purity, stable complex is outlined below.

Caption: Expression and Purification Workflow.

Detailed Methodologies:

-

Construct Design: The human calcitonin receptor (insert-negative isoform) is cloned into a baculovirus transfer vector (e.g., pFastBac1) with an N-terminal Flag tag for purification and a C-terminal His-tag. The Gαs, Gβ1, and Gγ2 subunits of the heterotrimeric Gs protein are also cloned into separate baculovirus vectors.

-

Protein Expression: Spodoptera frugiperda (Sf9) insect cells are co-infected with baculoviruses encoding the CTR and Gs subunits. Cells are grown in suspension culture and harvested approximately 48-72 hours post-infection.

-

Membrane Preparation and Solubilization: Cell pellets are lysed, and the membrane fraction is isolated by centrifugation. The membranes are then solubilized in a buffer containing a mild detergent (e.g., lauryl maltose neopentyl glycol, LMNG) and supplemented with cholesterol analogs (e.g., cholesteryl hemisuccinate, CHS).

-

Complex Assembly and Affinity Purification: Salmon calcitonin is added to the solubilized membranes to a final concentration of ~20 µM to promote the formation and stabilization of the active sCT-CTR-Gs complex. The complex is then purified using anti-Flag M1 affinity chromatography.

-

Size-Exclusion Chromatography: The eluted complex is further purified by size-exclusion chromatography to separate the monomeric complex from aggregates and other impurities. The peak corresponding to the sCT-CTR-Gs complex is collected.

Cryo-Electron Microscopy and Data Processing

The purified complex is subjected to single-particle cryo-EM to determine its three-dimensional structure.

Caption: Cryo-EM and Data Processing Workflow.

Detailed Methodologies:

-

Grid Preparation and Vitrification: The purified sCT-CTR-Gs complex at a concentration of 2-5 mg/mL is applied to glow-discharged cryo-EM grids (e.g., Quantifoil R1.2/1.3). The grids are then blotted and plunge-frozen into liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV).

-

Cryo-EM Data Acquisition: Data is collected on a Titan Krios transmission electron microscope operating at 300 kV and equipped with a direct electron detector (e.g., Gatan K2/K3 Summit) and an energy filter. Automated data collection software is used to acquire a large number of movies of the particle-containing ice.

-

Image Processing:

-

Motion Correction: The movie frames are aligned to correct for beam-induced motion.

-

CTF Estimation: The contrast transfer function of each micrograph is determined.

-

Particle Picking: Particles corresponding to the sCT-CTR-Gs complex are automatically picked from the micrographs.

-

2D Classification: The picked particles are subjected to 2D classification to remove ice contaminants, aggregates, and poorly formed particles.

-

3D Reconstruction and Refinement: An initial 3D model is generated from the cleaned particle stack. The particles are then subjected to iterative rounds of 3D classification and refinement to improve the resolution and homogeneity of the final 3D reconstruction.

-

-

Model Building and Validation: An atomic model of the sCT-CTR-Gs complex is built by docking and refining homologous structures into the final high-resolution cryo-EM map using software such as Coot and Phenix. The final model is validated for its fit to the map and for its stereochemical properties.

Conclusion